Etoposide 3',4'-Quinone (CAS 105016-65-7) is the major reactive oxidative metabolite of the widely prescribed topoisomerase II inhibitor, etoposide. While the parent drug is a standard chemotherapeutic, the quinone metabolite is specifically procured as a highly reactive, redox-dependent covalent poison. It is essential for analytical workflows investigating the mechanisms of therapy-related acute myeloid leukemias (t-AMLs), as it directly adducts proteins and DNA in ways the parent compound cannot. For procurement, this compound serves as a critical reference standard in pharmacokinetic profiling, genotoxicity assays, and specialized topoisomerase IIβ inhibition studies.
Substituting Etoposide 3',4'-Quinone with the parent drug (etoposide) or its intermediate metabolite (etoposide catechol) fundamentally compromises mechanistic and toxicological assays. Etoposide functions strictly as a non-covalent interfacial topoisomerase II poison, whereas the quinone acts as a redox-dependent covalent poison that directly adducts the enzyme and alters DNA binding [1]. Using etoposide catechol as a proxy is equally problematic for in vitro studies, as the catechol requires specific oxidative conditions (e.g., CYP3A4 or peroxidases) to convert into the reactive quinone [2]. Without these enzymes, catechol substitution fails to reproduce the high ratio of double-stranded DNA breaks and ATP-independent cleavage characteristic of the quinone, leading to severe underestimations of genotoxicity in defined-component systems.
In comparative cleavage assays, Etoposide 3',4'-Quinone demonstrates significantly higher efficacy against human Topoisomerase IIβ than the parent drug. The quinone increases the relative level of double-stranded DNA cleavage by approximately 14-fold (plateauing at ~17.5 μM), whereas etoposide achieves only a 3-fold increase at equivalent concentrations. Overall, the quinone induces ~4 times more enzyme-mediated DNA cleavage than etoposide[1].
| Evidence Dimension | Relative level of double-stranded DNA cleavage |
| Target Compound Data | ~14-fold increase (plateau at ~17.5 μM) |
| Comparator Or Baseline | Etoposide (~3-fold increase) |
| Quantified Difference | ~4-fold greater total enzyme-mediated DNA cleavage |
| Conditions | Human Topoisomerase IIβ in vitro cleavage assay |
Essential for researchers procuring standards to model therapy-related acute myeloid leukemia (t-AML), as the parent drug fails to replicate the specific Topo IIβ-mediated genotoxic stress.
Etoposide requires ATP for maximal DNA cleavage activity, typically exhibiting a ~3-fold increase in topoisomerase IIα-mediated cleavage when ATP is present. In contrast, Etoposide 3',4'-Quinone does not require ATP for maximal activity. Furthermore, the quinone induces a substantially higher ratio of double-stranded DNA breaks (DSB) to single-stranded breaks compared to etoposide, reflecting its distinct mechanism as a redox-dependent covalent poison rather than a simple interfacial poison [1].
| Evidence Dimension | ATP dependence for maximal DNA cleavage |
| Target Compound Data | Maximal activity achieved without ATP |
| Comparator Or Baseline | Etoposide (requires ATP, ~3-fold activity increase with ATP) |
| Quantified Difference | Complete ATP independence for the quinone |
| Conditions | Topoisomerase IIα DNA cleavage assays in the absence of reducing agents |
Eliminating the need for ATP in cleavage assays streamlines mainstream laboratory workflows and improves reproducibility in defined-component screening systems.
While etoposide stabilizes cleavage complexes without significantly altering the initial binding of topoisomerase IIα to DNA, Etoposide 3',4'-Quinone actively impairs this interaction. Quantitative binding assays demonstrate that the quinone causes a 3- to 4-fold decrease in DNA binding affinity (Bmax) compared to both etoposide and no-drug controls, regardless of the presence of Mg2+. This is due to the quinone covalently interacting with the N-terminal clamp of the enzyme [1].
| Evidence Dimension | Enzyme-DNA binding affinity (Bmax) |
| Target Compound Data | 3- to 4-fold decrease in DNA binding |
| Comparator Or Baseline | Etoposide (no significant change vs. control) |
| Quantified Difference | 3- to 4-fold reduction in binding capacity |
| Conditions | Human Topoisomerase IIα binding assay with/without Mg2+ |
Critical for structural biology and biochemical studies where researchers must procure a covalent poison that physically blocks DNA binding rather than merely trapping pre-formed complexes.
Beyond its topoisomerase activity, Etoposide 3',4'-Quinone acts as a potent, irreversible inhibitor of T-cell protein tyrosine phosphatase (TCPTP), exhibiting an IC50 of 7 μM. The parent drug, etoposide, lacks this specific covalent inhibitory profile. Procuring the quinone allows researchers to directly induce TCPTP inhibition, which consequently drives an increase in STAT1 tyrosine phosphorylation—a pathway implicated in the broader leukemogenic effects of etoposide therapy .
| Evidence Dimension | TCPTP inhibition (IC50) |
| Target Compound Data | IC50 = 7 μM (irreversible inhibition) |
| Comparator Or Baseline | Etoposide (lacks potent TCPTP inhibition) |
| Quantified Difference | Specific irreversible inhibition at 7 μM |
| Conditions | In vitro TCPTP protein tyrosine phosphatase assay |
Provides a dual-action reagent for procurement, enabling laboratories to integrate both topoisomerase poisoning and phosphatase-mediated STAT1 signaling into a single reproducible assay workflow.
Etoposide 3',4'-Quinone is procured as a definitive analytical standard for quantifying the oxidative metabolism of etoposide in patient plasma or CYP3A4 microsome assays, ensuring high reproducibility in clinical pharmacology workflows .
Due to its ~4-fold greater DNA cleavage efficacy against Topoisomerase IIβ compared to the parent drug, the quinone is a quantitatively validated reagent for in vitro models investigating MLL gene translocations and secondary leukemogenesis [1].
The compound's ATP-independent activity and ability to physically block enzyme-DNA binding make it a highly specific positive control for screening novel redox-dependent, covalent topoisomerase poisons in defined-component biochemical assays [2].
Beyond DNA cleavage, laboratories procure this compound to irreversibly inhibit TCPTP (IC50 = 7 μM) and stimulate STAT1 tyrosine phosphorylation, streamlining dual-pathway signal transduction research .